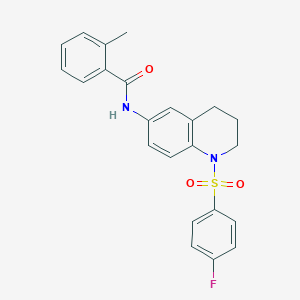

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H21FN2O3S

- Molecular Weight : 376.44 g/mol

- CAS Number : 941971-60-4

Structural Features

The structure consists of a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group and a 2-methylbenzamide moiety. The presence of the fluorine atom is believed to enhance the compound's biological activity compared to its non-fluorinated analogs.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated benzamides have shown potent inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

In a study assessing HDAC inhibitors, compounds with a similar fluorinated structure demonstrated selective inhibition against HDAC3 with an IC50 value of 95.48 nM. This suggests that the incorporation of fluorine enhances the inhibitory potency against specific HDAC isoforms, thereby promoting apoptosis in cancer cells .

The proposed mechanism for the anticancer activity involves:

- Inhibition of HDACs : Resulting in increased acetylation of histones and non-histone proteins, leading to altered gene expression profiles that favor apoptosis.

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which contributes to its antitumor efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results suggest favorable interactions with key proteins involved in cancer pathways.

Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| HDAC3 | -9.5 |

| DAT | -8.7 |

| SERT | -7.8 |

These values indicate strong binding interactions that may translate into biological activity .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicity assessments reveal that compounds with similar structures exhibit acceptable safety margins in vitro. However, further in vivo studies are necessary to fully elucidate the toxicological aspects.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. Studies have shown that compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can effectively inhibit bacterial growth by disrupting cellular processes. For example:

- In Vitro Studies : These compounds were tested against various bacterial strains and demonstrated significant inhibition rates, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors revealed that similar tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial in inflammatory pathways .

Anticancer Potential

This compound has been assessed for its anticancer activity. A notable study conducted by the National Cancer Institute (NCI) revealed that related tetrahydroquinoline derivatives exhibited significant antitumor activity across various cancer cell lines. The average growth inhibition rate was found to be promising .

Rheumatoid Arthritis

One case study focused on the efficacy of tetrahydroquinoline derivatives in treating autoimmune diseases such as rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses in mouse models. This suggests a potential therapeutic application for inflammatory conditions .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies show that the compound exhibits favorable bioavailability characteristics. For instance, related compounds demonstrated an oral bioavailability of approximately 48% in mice and 32% in rats. This suggests that this compound could be a viable candidate for oral therapeutic applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-10-13-22-17(15-19)6-4-14-26(22)30(28,29)20-11-8-18(24)9-12-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMKLZBXHIPDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.